2-Methyl-3-butene-2-thiol
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Overview
Description
2-Methyl-3-butene-2-thiol is an organic compound with the molecular formula C5H10S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its strong and unpleasant odor, often described as “skunky.” It is found in certain foods and beverages, such as beer, where it contributes to the “lightstruck” flavor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-butene-2-thiol can be synthesized through the reaction of 2-methyl-3-butene-2-ol with hydrogen sulfide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as bromine or iodine.
Reduction: The disulfides formed from the oxidation of this compound can be reduced back to the thiol using reducing agents like zinc and acid.
Substitution: The thiol group in this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides (R–S–S–R’).
Reduction: Regeneration of the thiol (R–SH).
Substitution: Thiol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-butene-2-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its role in biological processes, such as the formation of disulfide bonds in proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-butene-2-thiol involves its thiol group (–SH), which can participate in various chemical reactions. The sulfur atom in the thiol group is nucleophilic, allowing it to react with electrophiles. In biological systems, the thiol group can form disulfide bonds with other thiols, playing a crucial role in protein structure and function.
Comparison with Similar Compounds
3-Methyl-2-butene-1-thiol:
Ethanethiol: A simpler thiol with a shorter carbon chain.
2-Butene-1-thiol: Another thiol with a different position of the double bond and thiol group.
Uniqueness: 2-Methyl-3-butene-2-thiol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its strong odor and presence in certain foods and beverages make it particularly notable in the flavor and fragrance industry.
Properties
IUPAC Name |
2-methylbut-3-ene-2-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-4-5(2,3)6/h4,6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGUYOQLAGSRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124831-34-1 |
Source
|
Record name | 2-Methyl-3-butene-2-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124831341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-3-BUTENE-2-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L8IE51PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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